molecular formula C13H12N2O4S B376823 5-[(2,4-Dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione CAS No. 62581-41-3

5-[(2,4-Dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

Cat. No.: B376823
CAS No.: 62581-41-3
M. Wt: 292.31g/mol
InChI Key: HQLAZOBKMRPIQP-UHFFFAOYSA-N
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Description

5-(2,4-dimethoxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a chemical compound with the molecular formula C13H12N2O4S and a molecular weight of 292.31038 .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a thioxo group, which is a sulfur atom double-bonded to an oxygen atom. Additionally, it has a benzylidene moiety attached to the pyrimidine ring, which includes a benzene ring with two methoxy groups attached .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C13H12N2O4S), molecular weight (292.31038), and its structure which includes a pyrimidine ring, a thioxo group, and a benzylidene moiety with two methoxy groups .

Scientific Research Applications

  • Nonlinear Optical Properties and Device Applications : A study investigated the third-order nonlinear optical properties of novel styryl dyes related to this compound. They found that these colorants show promise as nonlinear optical materials for device applications due to their significant two-photon absorption phenomenon (Shettigar et al., 2009).

  • Corrosion Inhibition : Another study explored the effectiveness of 5-arylidene barbituric acid derivatives, closely related to the compound , as corrosion inhibitors for carbon steel in hydrochloric acid solution. They demonstrated high inhibition efficiency, indicating potential use in corrosion protection applications (Abd El-Khalek et al., 2022).

  • Structural and Synthetic Chemistry : Several studies focused on the synthesis and structural analysis of derivatives of this compound, highlighting their significance in the field of synthetic and structural chemistry (عسيري & خان, 2010), (Asiri & Khan, 2010).

  • Pharmaceutical Applications : The relevance of thiobarbituric acid derivatives, which are structurally related to the compound , in pharmaceutical applications has been highlighted. They have wide-ranging uses in medicine, as well as in engineering and materials science (Sharma et al., 2018).

  • Antimicrobial and Antioxidant Activities : Another research explored the antimicrobial and antioxidant activities of chalcone derivatives containing a thiobarbitone nucleus, demonstrating the potential biomedical applications of these compounds (Venkatesh et al., 2016).

Properties

IUPAC Name

5-[(2,4-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4S/c1-18-8-4-3-7(10(6-8)19-2)5-9-11(16)14-13(20)15-12(9)17/h3-6H,1-2H3,(H2,14,15,16,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQLAZOBKMRPIQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=C2C(=O)NC(=S)NC2=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(2,4-Dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Reactant of Route 2
Reactant of Route 2
5-[(2,4-Dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Reactant of Route 3
5-[(2,4-Dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Reactant of Route 4
5-[(2,4-Dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Reactant of Route 5
5-[(2,4-Dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Reactant of Route 6
5-[(2,4-Dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

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